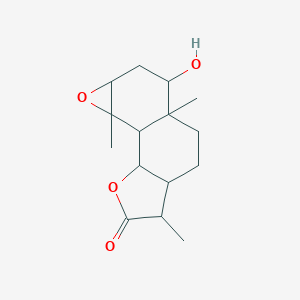

(4-氨基吡啶-2-基)甲醇

描述

Synthesis Analysis

The synthesis of related compounds and methodologies can provide insights into potential approaches for synthesizing (4-Aminopyridin-2-yl)methanol. For example, electrochemical synthesis has been employed for producing novel adducts of 2-aminopyridine and methanol in metal chelates, which indicates the versatility of electrochemical methods in synthesizing complex organic compounds (Garnovskii et al., 2003). Similarly, the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents for the synthesis of pyrrolo[2,3-c]pyridin-3-ols demonstrates the use of Grignard reactions in constructing pyridine-containing compounds (Kobayashi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Aminopyridin-2-yl)methanol has been elucidated through various spectroscopic and crystallographic techniques. For instance, single-crystal XRD analysis of 4-aminopyridinium picrate highlighted the crystalline structure and provided detailed information about molecular geometry, which is crucial for understanding the structural aspects of pyridine derivatives (Aditya Prasad et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives often involve complex transformations. For example, the charge-transfer reaction between 4-aminopyridine and dihydroxy-p-benzoquinone in methanol showcases the reactivity of pyridine derivatives in forming charge-transfer complexes (Al-Ahmary et al., 2013). This reactivity is significant for understanding the chemical properties of (4-Aminopyridin-2-yl)methanol.

Physical Properties Analysis

The physical properties of pyridine derivatives can be diverse. Spectrophotometric studies, for instance, have been used to investigate the proton transfer equilibrium between 2-aminopyridine and dinitrophenol in methanol, revealing insights into the stability and solubility of these compounds (Al-Ahmary et al., 2013).

Chemical Properties Analysis

The chemical properties of (4-Aminopyridin-2-yl)methanol and related compounds can be elucidated through their reactivity and interaction with various reagents. The enhanced selectivities for the hydroxyl-directed methanolysis of esters using 2-acyl-4-aminopyridine class of acyl transfer catalysts is an example of the specific chemical reactivity that can provide insights into the chemical properties of pyridine derivatives (Sammakia & Hurley, 2000).

科学研究应用

-

Organic Chemistry

- Application : Aminopyridines, such as (2-aminopyridin-4-yl)methanol, are used in the synthesis of various organic compounds .

- Method : One method involves the direct oxidation of the methyl group in compound 1 without preliminary protection of the amino group, obtaining in one stage 2-aminoisonicotine acid 3, the precursor of alcohol 1 . The use of elemental sulfur as an oxidizer made it possible to realize a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid 4, suitable for reduction into the target compound 1 with lithium aluminum hydride .

- Results : This method resulted in an overall yield of more than 49%, which is more than twice the yield of the best of the previously described methods .

-

Pharmacology

- Application : Compounds with the imidazo[1,2-а]pyridine fragment, which can be constructed using substituted 2-aminopyridines, possess different types of bioactivity .

- Method : The basic and most investigated method of constructing the bicyclic imidazo[1,2-a]pyridine structure consists in the application of substituted 2-aminopyridines .

- Results : Various bioactive compounds have been synthesized using this method .

-

Biochemistry

- Application : 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a compound related to aminopyridines, has been found to inhibit myeloperoxidase (MPO), an enzyme involved in the body’s immune response .

- Method : The compound was administered as a food admixture in preclinical models of chronic inflammatory disease .

- Results : The compound effectively inhibited MPO, with significant selectivity over the closely related thyroid peroxidase .

-

Coordination Chemistry

- Application : Transition metal complexes of 4-aminoantipyrine derivatives have been gaining interest due to their rich coordination chemistry and potential applications in pharmaceutical science .

- Method : The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation . Varieties of aldehydes/ketones or amines of versatile steric, electronic, and functional nature could be condensed with the 4-aminoantipyrine motif to obtain the ligand systems of multi-denticity and diverse coordination behavior .

- Results : The transition metal complexes obtained from these ligand systems exhibit unique structural and functional properties . They have been used as antibacterial and antifungal agents .

-

Materials Science

- Application : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown for third-order NLO applications .

- Method : The crystals were grown by the slow solvent evaporation (SSE) method . The title compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .

- Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .

-

Energy Conversion and Storage

- Application : Transition metal-based nanomaterials (TMNs), including metal oxides, metal nitride, metal carbide, metal hydroxide, and metal sulfide, have recently arisen .

- Method : These materials are synthesized using various methods, depending on the specific type of TMN .

- Results : These TMNs have found applications in energy conversion and energy storage .

-

Nonlinear Optics

- Application : Organic nonlinear optical (NLO) single crystals of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, have been synthesized and grown as optically transparent single crystals .

- Method : The crystals were grown by the conventional slow evaporation solution technique (SEST) for the first time in the literature . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system .

- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

-

Second Order Hyperpolarizability

- Application : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method .

- Method : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study .

- Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically and the results are reported in this paper .

-

Chemodivergent Synthesis

- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

- Results : This method provides a new approach to the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

安全和危害

“(4-Aminopyridin-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Aminopyridines, including “(4-Aminopyridin-2-yl)methanol”, have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted many researchers to explore their potential . Future research may focus on the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

属性

IUPAC Name |

(4-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKZWFGHOALGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311554 | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminopyridin-2-yl)methanol | |

CAS RN |

100114-58-7 | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100114-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)